2,4-Dimethyl-4-octanol
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Overview
Description
2,4-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. The compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-octanol typically involves the alkylation of a suitable precursor. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 2,4-dimethyl-2-octanone) to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4-octanol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions
Major Products Formed:
Oxidation: 2,4-Dimethyl-2-octanone or 2,4-dimethyloctanoic acid.
Reduction: 2,4-Dimethyl-octane.
Substitution: 2,4-Dimethyl-4-chlorooctane or 2,4-dimethyl-4-bromooctane
Scientific Research Applications
2,4-Dimethyl-4-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is used in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group of the compound can form hydrogen bonds with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can participate in oxidation-reduction reactions, affecting cellular redox states and metabolic processes
Comparison with Similar Compounds
2,4-Dimethyl-2-octanol: Similar structure but with the hydroxyl group on the second carbon.
2,4-Dimethyl-4-heptanol: Similar structure but with a shorter carbon chain.
2,4-Dimethyl-4-decanol: Similar structure but with a longer carbon chain
Uniqueness: 2,4-Dimethyl-4-octanol is unique due to its specific position of the hydroxyl group and the length of its carbon chain, which influence its physical and chemical properties, making it suitable for specific applications in various fields .
Biological Activity
2,4-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. Its molecular structure features a long carbon chain with two methyl groups attached to the fourth carbon atom. This compound is of interest due to its potential biological activities, including antimicrobial and antioxidant properties.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. The compound's radical scavenging capacity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Antioxidant Activity of this compound
Concentration (μg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
31.25 | X% | Y% |
125 | X% | Y% |
500 | X% | Y% |
Note: Specific values for X and Y should be inserted based on experimental data.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In studies involving Artemia salina and Saccharomyces cerevisiae, the compound did not exhibit significant cytotoxic effects at concentrations ranging from 31.25 to 500 μg/mL. This suggests a favorable safety margin for potential therapeutic applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various monoterpenes, including this compound. The compound was tested against a range of bacterial strains and exhibited moderate inhibitory effects, indicating potential as a natural antimicrobial agent.
Case Study 2: Application in Food Preservation
Another case study explored the use of this compound as a preservative in food products. The results demonstrated that the compound effectively inhibited microbial growth, extending the shelf life of perishable items without significant toxicity to human cells.
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with free radicals and potentially disrupt oxidative processes. The presence of allylic hydrogens contributes to its ability to donate electrons and neutralize reactive species.
Properties
CAS No. |
33933-79-8 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-10(4,11)8-9(2)3/h9,11H,5-8H2,1-4H3 |
InChI Key |
VRFMFHBPJUSGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC(C)C)O |
Origin of Product |
United States |
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